7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
“7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones.
Cyclization to form the benzoxazine ring: This step often involves the reaction of the pyrazole intermediate with ortho-hydroxybenzaldehyde derivatives under acidic or basic conditions.
Introduction of substituents: Chlorine, methoxy, and fluorine groups can be introduced through halogenation, methylation, and fluorination reactions, respectively.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of reaction conditions: Using catalysts, solvents, and temperature control to maximize yield and purity.
Scale-up processes: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can serve as a building block for synthesizing new molecules with potential biological activities.
Biology
Biological assays: It can be used in assays to study its effects on various biological targets.
Medicine
Drug development: The compound’s potential therapeutic properties can be explored for developing new medications.
Industry
Material science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Signaling pathways: Influencing cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The unique combination of chlorine, methoxy, and fluorine substituents in “7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H19Cl2FN2O3 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
7,9-dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H19Cl2FN2O3/c1-30-21-8-5-14(9-22(21)31-2)19-12-20-17-10-15(25)11-18(26)23(17)32-24(29(20)28-19)13-3-6-16(27)7-4-13/h3-11,20,24H,12H2,1-2H3 |
InChI Key |
HTFPJNXJPYOBMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=C(C=C5)F)OC |
Origin of Product |
United States |
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